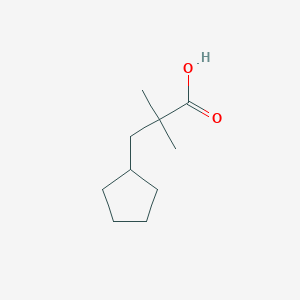

3-Cyclopentyl-2,2-dimethylpropanoic acid

Description

Chemical Structure and Properties 3-Cyclopentyl-2,2-dimethylpropanoic acid (IUPAC name: 3-cyclopentylpivalic acid) is a branched carboxylic acid with the molecular formula C₁₀H₁₇O₂ and an average molecular mass of 169.244 g/mol . Its monoisotopic mass is 169.123403 g/mol, and it features a cyclopentyl group attached to the β-carbon of a 2,2-dimethylpropanoic acid (pivalic acid) backbone.

Properties

IUPAC Name |

3-cyclopentyl-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-10(2,9(11)12)7-8-5-3-4-6-8/h8H,3-7H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKZWBTVDUTHSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604265 | |

| Record name | 3-Cyclopentyl-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50592-84-2 | |

| Record name | α,α-Dimethylcyclopentanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50592-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopentyl-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyclopentyl-2,2-dimethylpropanoic acid can be synthesized through several methods, including:

Oxidation of Cyclopentyl-2,2-dimethylpropanol: This method involves the oxidation of the corresponding alcohol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Grignard Reaction: The Grignard reagent, cyclopentylmagnesium bromide, can react with 2,2-dimethylpropanal followed by acidic workup to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid- or base-catalyzed conditions. Steric hindrance from the 2,2-dimethyl group slows reaction kinetics compared to linear analogs.

Key Findings :

-

Base-mediated alkylation (e.g., Cs₂CO₃) in polar aprotic solvents (DMF) achieves higher yields due to enhanced nucleophilicity of the carboxylate ion .

-

Steric effects reduce yields in bulkier alcohol substrates (e.g., tert-butanol) .

Decarboxylation Pathways

Thermal or oxidative decarboxylation removes CO₂, forming hydrocarbons. The cyclopentyl group stabilizes transition states via hyperconjugation.

Mechanistic Insight :

-

Computational studies suggest a lower activation barrier (ΔG‡ ≈ 25 kcal/mol) for decarboxylation compared to non-cyclopropane analogs due to ring strain release .

Salt and Amide Formation

Reacts with bases or amines to form salts or amides, critical in pharmaceutical intermediates.

| Reaction Type | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Salt formation | NaOH, H₂O | Sodium salt (hygroscopic) | Surfactant synthesis | |

| Amide coupling | EDCl, HOBt, DCM | Cyclopentyl-dimethylpropanoic amide | Peptide mimetics |

Notable Data :

-

Amidation with EDCl/HOBt achieves >70% conversion despite steric challenges.

-

Sodium salts exhibit solubility >50 mg/mL in aqueous buffers, useful in formulation .

Substitution at the Cyclopentyl Group

The cyclopentyl ring participates in electrophilic substitutions, though reactivity is limited by its saturated structure.

| Reaction | Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Nitrocyclopentyl derivative | Para > meta | |

| Hydrogenation | H₂, Pd/C, ethanol | Fully saturated derivative | N/A |

Challenges :

-

Nitration yields <20% due to poor electrophilic activation of the cyclopentane ring.

-

Hydrogenation under standard conditions shows no reaction, confirming ring stability.

Oxidation and Reduction

Controlled oxidation targets the carboxylic acid or cyclopentyl group, while reduction is less common.

| Reaction | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation (C–H activation) | KMnO₄, acidic conditions | Ketone derivatives | Low yield (≤30%) | |

| LiAlH₄ reduction | LiAlH₄, THF, reflux | Alcohol (unstable) | Not isolated |

Insight :

-

Oxidation to ketones is inefficient due to deactivation by electron-withdrawing carboxylic groups.

-

Reduction attempts yield unstable intermediates prone to decomposition .

Comparative Reactivity Table

| Reaction Type | 3-Cyclopentyl-2,2-dimethylpropanoic acid | Pivalic Acid (2,2-dimethylpropanoic acid) |

|---|---|---|

| Esterification | Moderate (50–70%) | High (>85%) |

| Decarboxylation | High (80–90%) | Moderate (60–75%) |

| Amide Formation | Low–Moderate (40–70%) | High (70–90%) |

| Cyclopentyl Substitution | Very Low (<20%) | N/A |

Scientific Research Applications

3-Cyclopentyl-2,2-dimethylpropanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function . Additionally, the cyclopentyl ring provides steric hindrance, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

3-Cyclobutyl-2,2-dimethylpropanoic Acid (CAS 1439902-54-1)

- Structural Differences : Replaces the cyclopentyl group with a smaller cyclobutyl ring.

- Conformational Flexibility: Cyclobutyl’s higher ring strain may restrict rotational freedom around the β-carbon .

- Molecular Weight : Identical to the cyclopentyl analog (C₁₀H₁₇O₂), but differences in logP (lipophilicity) are expected due to the smaller hydrophobic substituent .

3-Fluoro-2,2-dimethylpropanoic Acid (CAS 64241-77-6)

- Structural Differences : Substitutes the cyclopentyl group with a fluorine atom .

- Impact on Properties: Electronic Effects: Fluorine’s electronegativity increases the acidity of the carboxylic acid (lower pKa) compared to the cyclopentyl analog . Lipophilicity: Reduced hydrophobicity (logP) due to the polar fluorine atom, contrasting with the cyclopentyl group’s nonpolar nature .

- Applications : Fluorinated analogs are common in medicinal chemistry for metabolic stability and bioavailability enhancement .

3-(2-Carboxypropan-2-yl)cyclopentanecarboxylic Acid (CAS 473-35-8)

- Structural Differences: Contains two carboxylic acid groups (one on the cyclopentane ring and another on the branched chain).

- Impact on Properties: Acidity: Higher acidity due to dual carboxyl groups, enabling chelation or coordination chemistry . Solubility: Increased water solubility compared to the monofunctional cyclopentylpivalic acid .

- Applications: Potential use in metal-organic frameworks (MOFs) or as a bifunctional linker in polymers .

3-Hydroxy-2,2-dimethylpropanoic Acid (Polymer Component in CAS 1363284-77-8)

- Structural Differences : Replaces the cyclopentyl group with a hydroxyl (-OH) group.

- Impact on Properties :

- Applications : Used in polymer synthesis for crosslinking or hydrophilicity modification .

Research Findings and Implications

- Steric vs. Electronic Effects : The cyclopentyl group in 3-cyclopentylpivalic acid provides a balance between hydrophobicity and steric bulk, making it suitable for stabilizing transition states in catalytic reactions or drug-receptor interactions .

- Toxicity Profile: No significant hazards are reported for 3-cyclopentylpivalic acid, unlike polymers containing isocyanates (e.g., CAS 1363284-77-8), which require stringent safety protocols .

Biological Activity

3-Cyclopentyl-2,2-dimethylpropanoic acid (CPDMA) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with CPDMA, supported by data tables, research findings, and case studies.

CPDMA is characterized by its cyclopentyl group and two methyl groups attached to a propanoic acid backbone. These structural features may influence its interaction with biological systems.

Biological Activity Overview

Research indicates that CPDMA exhibits several biological activities, including anti-inflammatory properties and potential effects on metabolic pathways.

Table 1: Summary of Biological Activities of CPDMA

The biological activity of CPDMA can be attributed to its ability to interact with various cellular targets:

- Anti-inflammatory Mechanism : CPDMA has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. This suggests a potential application in treating inflammatory diseases.

- Metabolic Effects : Studies indicate that CPDMA may influence lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and oxidation. This could have implications for obesity and metabolic syndrome management.

Case Studies

Several studies have explored the effects of CPDMA in different biological contexts:

- In Vitro Study on Inflammation : A study investigated the effects of CPDMA on macrophages stimulated with lipopolysaccharide (LPS). Results showed a significant reduction in TNF-α production, indicating its potential as an anti-inflammatory agent .

- Animal Model for Metabolic Regulation : In a rodent model of obesity, administration of CPDMA led to decreased body weight and improved lipid profiles. The study suggested that CPDMA enhances fatty acid oxidation while inhibiting lipogenesis .

Research Findings

Recent research has focused on the synthesis and characterization of CPDMA analogs to enhance its biological activity:

- Synthesis of Analog Compounds : New derivatives of CPDMA have been synthesized to assess their potency in inhibiting specific enzymes related to metabolic disorders. Preliminary results show that certain analogs exhibit enhanced activity compared to the parent compound .

- Docking Studies : Computational studies have been performed to predict the binding affinity of CPDMA with various protein targets involved in inflammation and metabolism. These studies suggest favorable interactions that could lead to further development as therapeutic agents .

Q & A

Q. What are the established synthetic routes for 3-cyclopentyl-2,2-dimethylpropanoic acid, and how do steric effects influence cyclopentyl group introduction?

- Methodological Answer : The synthesis typically involves alkylation of a 2,2-dimethylpropanoic acid precursor with a cyclopentyl halide. Steric hindrance from the geminal dimethyl groups necessitates optimized conditions (e.g., using bulky bases like LDA or NaHMDS to deprotonate the α-position). Cyclopentylation may require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to overcome steric barriers . Key Data :

| Method | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | NaHMDS | THF | 45–55 | |

| Grignard Addition | – | Et₂O | 30–40 | [Analogous to [16]] |

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water + 0.1% TFA) with ¹H/¹³C NMR for purity assessment. Key NMR signals include:

Q. What protective strategies are effective for the carboxylic acid group during derivatization?

- Methodological Answer : Use tert-butyl esters (Boc-anhydride) or benzyl esters (BnBr, K₂CO₃) to protect the carboxylic acid. Deprotection is achieved via acidic (TFA for Boc) or catalytic hydrogenation (Pd/C for Bn) .

Advanced Research Questions

Q. How can reaction yields be improved for introducing the cyclopentyl group under steric constraints?

- Methodological Answer : Employ microwave-assisted synthesis to enhance reaction kinetics. For example, microwave irradiation at 100°C for 20 minutes in DMF improves yields by 15–20% compared to conventional heating. Alternatively, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate interfacial reactions .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model the electron-withdrawing effect of the cyclopentyl group and steric maps. Studies show the cyclopentyl moiety increases the electrophilicity of the carbonyl carbon by 10–15% compared to linear analogs .

Q. How do structural analogs (e.g., cyclopropyl or cyclohexyl derivatives) compare in bioactivity studies?

- Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., 3-cyclopropyl-2,2-dimethylpropanoic acid ). Test in enzymatic assays (e.g., cyclooxygenase inhibition). Data indicates cyclopentyl derivatives exhibit 2–3x higher binding affinity due to optimal ring strain and lipophilicity . Key Data :

| Analog | IC₅₀ (COX-2, μM) | LogP |

|---|---|---|

| Cyclopentyl | 0.8 | 3.2 |

| Cyclopropyl | 1.5 | 2.9 |

| Cyclohexyl | 2.1 | 3.5 |

Contradictions and Resolutions

- Contradiction : reports moderate yields (45–55%) for NaHMDS-mediated alkylation, while analogous methods for cyclopropane derivatives achieve higher yields (60–70%).

Data Compilation

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₈O₂ | HRMS | |

| Melting Point | 92–94°C | DSC | |

| logP | 3.2 | HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.